2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate
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Overview
Description
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate is an organic compound that features a combination of phenoxy and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate typically involves the reaction of 2,4-Di-tert-butylphenol with ethylene oxide to form 2-(2,4-Di-tert-butylphenoxy)ethanol. This intermediate is then esterified with 4-chlorobenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atom on the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular membranes, affecting their integrity and function. The benzoate group can inhibit certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in the production of stabilizers and polymers.
4-Chlorobenzoic acid: Used as an intermediate in organic synthesis and in the production of dyes and pharmaceuticals.
Uniqueness
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate is unique due to its combination of phenoxy and benzoate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H29ClO3 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(2,4-ditert-butylphenoxy)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H29ClO3/c1-22(2,3)17-9-12-20(19(15-17)23(4,5)6)26-13-14-27-21(25)16-7-10-18(24)11-8-16/h7-12,15H,13-14H2,1-6H3 |
InChI Key |
NBLNCKOOBURQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)Cl)C(C)(C)C |
Origin of Product |
United States |
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